Product packaging for Rhipocephalin(Cat. No.:CAS No. 71135-78-9)

Rhipocephalin

Cat. No.: B1235871
CAS No.: 71135-78-9
M. Wt: 376.4 g/mol
InChI Key: BQBCCTYBKVNOPS-ZRRPUCMRSA-N
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Description

Rhipocephalin is a chemical compound with the CAS Registry Number 62358-12-7 and a molecular formula of C21H28O6 . It is classified as a marine natural product . Marine natural products, in general, are a significant source of unique chemical structures that serve as promising leads in biomedical research for the discovery of new anti-inflammatory, anti-microbial, and anti-cancer agents . Research into compounds like this compound is crucial for understanding the chemical ecology of marine organisms and for identifying new bioactive molecules with potential therapeutic applications. The specific biological activity, mechanism of action, and full research value of this compound are subjects for further scientific investigation. This product is intended for laboratory research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O6 B1235871 Rhipocephalin CAS No. 71135-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71135-78-9

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

[(1E,3Z,6E,8E)-4-acetyloxy-3-(acetyloxymethylidene)-7,11-dimethyldodeca-1,6,8,10-tetraenyl] acetate

InChI

InChI=1S/C21H28O6/c1-15(2)8-7-9-16(3)10-11-21(27-19(6)24)20(14-26-18(5)23)12-13-25-17(4)22/h7-10,12-14,21H,11H2,1-6H3/b9-7+,13-12+,16-10+,20-14-

InChI Key

BQBCCTYBKVNOPS-ZRRPUCMRSA-N

SMILES

CC(=CC=CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C

Isomeric SMILES

CC(=C/C=C/C(=C/CC(/C(=C\OC(=O)C)/C=C/OC(=O)C)OC(=O)C)/C)C

Canonical SMILES

CC(=CC=CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C

Origin of Product

United States

Natural Occurrence and Ecological Roles of Rhipocephalin

Biological Origin and Source Organisms

Rhipocephalin is a naturally occurring sesquiterpenoid compound produced by specific marine macroalgae. ffessm.fr The primary and most well-documented biological source of this chemical is the green alga Rhipocephalus phoenix. dntb.gov.uadost.gov.phsi.edu This alga belongs to the family Udoteaceae and synthesizes this compound, along with the related compound rhipocephenal, as part of its chemical defense mechanism. ffessm.frsi.eduunc.edu While other algae in the same family, such as those from the genera Udotea and Halimeda, are known to produce a variety of bioactive terpenoids, Rhipocephalus phoenix is the definitive producer of this compound. scilit.com

Table 1: this compound Producing Organism

Genus Species Family Description

The macroalga responsible for producing this compound, Rhipocephalus phoenix, inhabits tropical and subtropical marine environments. ffessm.fr Its distribution is concentrated in the Western Atlantic Ocean. ffessm.fr Specific locations where this species has been formally described include the waters off South Florida, the Bahamas, Cuba, Hispaniola, Puerto Rico, the Antilles, Mexico, Belize, and Panama. ffessm.fr It is a common component of the flora in the Caribbean region. ffessm.fr

Table 2: Geographic Distribution of Rhipocephalus phoenix

Region Specific Locations
Western Atlantic Tropical and Subtropical Zones ffessm.fr
Caribbean Sea Bahamas, Cuba, Hispaniola, Puerto Rico, Antilles, Mexico, Belize, Panama ffessm.fr

Macroalgal Genera and Species Producing this compound

This compound's Function in Marine Chemical Ecology

This compound plays a crucial role in the chemical ecology of the marine environments it inhabits, primarily functioning as a potent feeding deterrent. si.edutandfonline.com This sesquiterpenoid is a key component of the chemical defense strategy of Rhipocephalus phoenix, protecting the alga from consumption by marine herbivores. dost.gov.ph Research has shown that this compound induces significant feeding avoidance behavior in various herbivorous fish. dost.gov.phdntb.gov.ua The presence of this compound, often in conjunction with rhipocephenal, renders the alga unpalatable to grazers. unc.edu This defensive mechanism is considered a critical adaptation for the survival of the alga in reef ecosystems where herbivory pressure is high. unc.edu

The feeding deterrence exhibited by this compound is a direct result of its toxicity to marine organisms, particularly fish—an effect known as ichthyotoxicity. ffessm.frtandfonline.com The compound is classified as a toxic feeding deterrent. dntb.gov.uasi.eduunc.edugoogleapis.comulb.ac.be Studies have confirmed its toxicity against numerous herbivores, with specific evidence demonstrating its harmful effects on fish from the Pomacentridae family (damselfish). ffessm.fr The ichthyotoxic nature of this compound is a fundamental aspect of its ecological function, effectively safeguarding the producer organism from predation by fish. ffessm.fr

Table 3: Summary of Ecological Functions of this compound

Ecological Role Mechanism of Action Target Organisms Reference
Feeding Deterrent Induces feeding avoidance through chemical cues. Herbivorous fish. dost.gov.phdntb.gov.ua dost.gov.phdntb.gov.ua

Table 4: Mentioned Chemical Compounds

Compound Name
This compound

Biosynthesis and Biogenetic Studies of Rhipocephalin

Overview of Isoprenoid and Polyacetylenic Pathways in Marine Algae

Marine algae are prolific producers of a vast array of secondary metabolites, many of which are derived from the isoprenoid and polyacetylenic pathways. These metabolic routes are fundamental to the alga's survival, contributing to chemical defense, signaling, and adaptation to environmental stressors.

The isoprenoid pathway is responsible for the synthesis of a diverse class of compounds built from five-carbon isoprene (B109036) units. In algae, two primary pathways lead to the formation of the universal isoprene precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. scielo.br The MVA pathway typically occurs in the cytosol, while the MEP pathway is localized in the plastids. frontiersin.org These precursors are then sequentially condensed to form larger isoprenoid structures, such as monoterpenes, sesquiterpenes, diterpenes, and carotenoids. scielo.brresearchgate.net Highly branched isoprenoids (HBIs) are a notable class of lipids produced by some marine diatoms. publish.csiro.aupublish.csiro.au

The polyacetylenic pathway generates compounds characterized by the presence of one or more carbon-carbon triple bonds. nih.gov These metabolites are often derived from fatty acid precursors through a series of desaturation and other enzymatic modifications. nih.govresearchgate.net Polyacetylenes are widely distributed among marine organisms, including algae, and exhibit a range of biological activities. researchgate.net The biosynthesis of these compounds is a complex process involving specialized desaturase enzymes that introduce unsaturation into fatty acid chains. nih.gov

Proposed Biogenetic Routes to the Rhipocephalin Carbon Skeleton

The unique structure of this compound suggests a mixed biogenetic origin, likely involving contributions from both the isoprenoid and polyacetylenic pathways. While the complete biosynthetic pathway has not been fully elucidated, a plausible route to the this compound carbon skeleton has been proposed. This hypothesis is based on the structural components of the molecule and known biochemical transformations in marine algae.

The proposed biogenesis likely initiates with precursors from both the isoprenoid and what is believed to be a polyketide or fatty acid-derived pathway leading to the polyacetylene portion. The terpenoid-derived segment and the polyacetylene-derived segment are thought to be synthesized separately and then coupled at a later stage. Subsequent enzymatic transformations, such as cyclizations, oxidations, and rearrangements, would then fashion the final intricate structure of this compound. The presence of both cyclic and linear elements in this compound supports this hypothesis of a convergent biosynthetic strategy.

Enzymatic and Genetic Aspects of this compound Biosynthesis

The specific enzymes and genes responsible for the biosynthesis of this compound remain largely uncharacterized. However, based on the proposed biogenetic pathway, several classes of enzymes are expected to be involved.

For the isoprenoid portion, enzymes such as terpene synthases would be crucial for the initial cyclization of a precursor like geranyl pyrophosphate or farnesyl pyrophosphate. Subsequent modifications would likely be catalyzed by cytochrome P450 monooxygenases and other oxidoreductases.

The formation of the polyacetylenic moiety would necessitate the action of specialized fatty acid desaturases, capable of introducing triple bonds. nih.gov The coupling of the two precursor fragments would likely be facilitated by a specific ligase or transferase enzyme.

Advanced Structural Elucidation and Characterization of Rhipocephalin

Computational Chemistry Approaches in Structural Analysis

Quantum Chemical Calculations for Spectroscopic Prediction

In the structural elucidation of complex natural products like Rhipocephalin, quantum chemical calculations have emerged as a powerful ancillary tool to traditional spectroscopic methods. researchgate.net These computational techniques, particularly Density Functional Theory (DFT), offer a method for predicting spectroscopic parameters, which can then be compared against experimental data to either confirm a proposed structure or to distinguish between possible stereoisomers. rsc.orgrsc.org The application of such predictive calculations is especially valuable when empirical data alone is insufficient for an unambiguous structural assignment. frontiersin.org

The process begins with the generation of a three-dimensional model of the proposed structure of this compound. A comprehensive conformational analysis is typically performed to identify the lowest energy conformers of the molecule, as these are the most likely to be present in the experimental sample. frontiersin.org For each of these low-energy conformers, quantum chemical calculations are employed to predict spectroscopic properties, most commonly the ¹H and ¹³C NMR chemical shifts. researchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT for calculating NMR shielding tensors. mdpi.comnih.gov These shielding tensors are then converted into chemical shifts, which can be directly compared with the values obtained from experimental NMR spectra. nih.gov By averaging the calculated shifts of the different conformers, weighted by their predicted Boltzmann populations, a theoretical spectrum that accounts for the conformational flexibility of the molecule can be generated. frontiersin.org

The accuracy of these predictions is highly dependent on the chosen density functional and basis set. mdpi.com Benchmark studies on various organic molecules have identified specific combinations, such as the WP04 functional with a 6-311++G(2d,p) basis set for ¹H shifts and the ωB97X-D functional with a def2-SVP basis set for ¹³C shifts, that provide high accuracy when combined with a suitable solvent model like the Polarizable Continuum Model (PCM). mdpi.com

For this compound, this predictive power would be instrumental. Following the initial structural hypotheses based on 1D and 2D NMR experiments, DFT calculations would be performed for each plausible isomer. The calculated ¹H and ¹³C chemical shifts for these isomers would then be systematically compared to the experimental values. A strong correlation between the predicted and experimental data for one of the isomers would provide compelling evidence for its structure. Statistical methods, such as the DP4+ probability analysis, can be employed for a more quantitative assessment of the goodness of fit between the calculated and experimental data, thereby increasing the confidence in the structural assignment. frontiersin.org

The table below illustrates a hypothetical comparison between experimentally observed NMR chemical shifts for a key structural feature of this compound and the theoretically predicted values derived from DFT calculations for two possible diastereomers.

AtomExperimental δ (ppm)Calculated δ (ppm) - Isomer ACalculated δ (ppm) - Isomer B
H-16.156.125.85
C-3142.3142.1138.7
H-45.985.956.21
C-5125.8126.0129.4

In this illustrative example, the close agreement between the experimental chemical shifts and those calculated for Isomer A would strongly support its assignment as the correct structure of this compound.

Chemical Synthesis and Analog Development of Rhipocephalin

Total Synthesis Strategies and Methodologies

There are no published accounts of a total synthesis for Rhipocephalin. The development of a synthetic route would be a significant undertaking, likely involving strategies to construct its unique bicyclic core and install the various oxygenated functional groups with correct stereochemistry. However, no research groups have reported a successful synthesis to date.

Semisynthesis of this compound Derivatives

No studies describing the semisynthesis of this compound derivatives have been found. Semisynthesis, which involves chemically modifying the natural product isolated from its source, is a common strategy to create novel compounds. In the case of this compound, this would entail using the isolated compound as a starting material for chemical transformations. The absence of such reports suggests this avenue of research has not been pursued or published.

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Due to the lack of synthetic derivatives and analogues, no formal structure-activity relationship (SAR) studies based on the chemical modification of this compound have been published. SAR studies are essential for understanding which parts of a molecule are crucial for its biological activity. Without a series of related compounds to compare, such an analysis for this compound has not been possible.

Biological Activities and Molecular Mechanisms of Rhipocephalin Non Clinical

Ecotoxicological Activity Mechanisms

Rhipocephalin plays a significant role in the chemical defense mechanisms of Rhipocephalus phoenix, exhibiting potent feeding deterrence and ichthyotoxicity.

Molecular Basis of Feeding Deterrence

This compound is a well-established feeding deterrent, protecting its source organism, the tropical marine alga Rhipocephalus phoenix, from herbivory. researchgate.netnih.govmdpi.comucsd.edu This defensive characteristic is attributed to its chemical structure, which renders the alga unpalatable to many marine herbivores. anselfarm.comnih.govwikipedia.org The compound is considered a toxic feeding deterrent, and its presence in the alga is a key factor in its survival against grazing organisms such as fish and sea urchins. researchgate.netnih.govmdpi.comucsd.edugatech.edu

The molecular mechanism behind this deterrence lies in the interaction of this compound with the sensory receptors of herbivores, triggering an avoidance response. This is a common strategy among marine algae, which produce a variety of secondary metabolites to ward off predators. researchgate.netmdpi.com The effectiveness of these chemical defenses is a critical factor in shaping marine benthic community structures. researchgate.net

Cellular and Organismal Effects of Ichthyotoxicity

In addition to its role as a feeding deterrent, this compound exhibits ichthyotoxicity, meaning it is toxic to fish. gatech.edutandfonline.com This toxicity is a significant aspect of the alga's defense mechanism. When ingested, this compound can cause adverse effects at both the cellular and organismal levels in fish.

At the cellular level, the toxic effects of compounds like this compound can disrupt fundamental physiological processes. taylorfrancis.comru.nlnih.govresearchgate.net This can include damage to cell membranes and interference with metabolic pathways. Organismal effects are a direct consequence of this cellular disruption, leading to a range of symptoms that can ultimately be lethal to the fish. The gills are often a primary target for water-borne toxicants, leading to impaired osmoregulation and ion exchange. ru.nl

Antimicrobial Properties and Associated Mechanisms

This compound has demonstrated antimicrobial activity, contributing to the chemical defense of its source organism. researchgate.netsi.edu This activity has been observed against various microorganisms, although the specific mechanisms are not fully elucidated. mdpi.comopenstax.orgnih.gov Generally, antimicrobial compounds from marine algae can disrupt microbial cell membranes, interfere with essential enzymes, or inhibit protein and nucleic acid synthesis. mdpi.comopenstax.org

Cytotoxic Effects in In Vitro Cellular Models (Non-Human)

In vitro studies have revealed that this compound possesses cytotoxic properties against various non-human cell lines. researchgate.net While detailed mechanistic studies on this compound's cytotoxicity are limited, related compounds from marine algae often induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com This can involve the inhibition of DNA synthesis and interference with enzymes like topoisomerase I, which is crucial for DNA topology. nih.gov Some studies have indicated that this compound exhibits weak antiproliferative effects against certain cancer cell lines. researchgate.net

Enzymatic Target Interactions and Modulations

This compound has been identified as an inhibitor of the enzyme Phospholipase A2 (PLA2).

Phospholipase A2 (PLA2) Inhibitory Activity

This compound is a known inhibitor of bee venom derived Phospholipase A2 (PLA2). si.edumdpi.comresearchgate.net PLA2s are enzymes that play a crucial role in various cellular processes, including inflammation, by hydrolyzing phospholipids (B1166683) to release arachidonic acid, a precursor to pro-inflammatory mediators. si.edupatsnap.comresearchgate.net

The inhibition of PLA2 by this compound suggests a potential mechanism for anti-inflammatory activity, although this has not been explored in a clinical context. The inhibitory action is thought to involve the binding of this compound to the enzyme, which can occur at the active site or through other interactions that alter the enzyme's conformation and function. mdpi.comnih.govnih.gov The aldehyde group present in related compounds has been shown to contribute to the irreversible inhibition of PLA2. researchgate.net

Other Enzyme Systems Affected by this compound

The primary enzyme system reported to be significantly affected by this compound is phospholipase A2 (PLA2). si.edu Specifically, this compound has demonstrated potent inhibitory activity against bee venom-derived secretory phospholipase A2 (sPLA2). si.edumdpi.com

Phospholipase A2 enzymes are critical in the inflammatory cascade as they hydrolyze the sn-2 position of glycerophospholipids to release fatty acids, most notably arachidonic acid. si.edunih.gov Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. si.edunih.gov The inhibition of PLA2 by this compound suggests a potential mechanism for anti-inflammatory activity by limiting the availability of the arachidonic acid substrate required for prostaglandin (B15479496) synthesis. si.edugavinpublishers.com

Research has shown that this compound is among several secondary metabolites from marine algae that can inhibit bee venom PLA2. si.edu In a study evaluating various compounds from different algal phyla, this compound was identified as a potent inhibitor. si.edu

Table 1: Documented Enzyme Inhibition by this compound

Enzyme System Specific Enzyme Source of Compound Observed Effect Reference
Phospholipase A2 Bee venom sPLA2 Rhipocephalus phoenix Potent inhibitory activity (>50% inhibition in the µM range) si.edu

Interaction with Receptor Systems

As of the current body of scientific research, there are no published studies detailing the interaction of this compound with any specific receptor systems. Investigations into the molecular targets of this compound have centered on its enzymatic interactions, particularly with phospholipase A2, rather than on receptor-binding affinities or functional receptor assays.

Analytical and Isolation Methodologies in Rhipocephalin Research

Optimized Extraction Protocols from Natural Sources

The initial and most critical step in Rhipocephalin research is its extraction from the natural source, the green alga Rhipocephalus phoenix. dntb.gov.ua The primary goal of the extraction protocol is to efficiently remove the lipophilic sesquiterpenoid from the algal tissue while minimizing degradation and the co-extraction of interfering substances.

The foundational method for isolating this compound was established during its discovery. This process involves the collection of the fresh algae, followed by immediate extraction to prevent the decomposition of the target compounds. A typical protocol is outlined below:

Initial Extraction: The freshly collected algae are exhaustively extracted with a chloroform-methanol (CHCl₃-MeOH) mixture. This solvent system is effective at permeabilizing the cells and solubilizing a broad range of metabolites, including moderately polar and nonpolar compounds like this compound.

Solvent Partitioning: The resulting crude extract is then subjected to a liquid-liquid partitioning process. It is typically partitioned between chloroform (B151607) and water. The more lipophilic compounds, including this compound, preferentially move into the chloroform layer, separating them from highly polar and water-soluble compounds such as salts, sugars, and some primary metabolites.

Concentration: The chloroform-soluble fraction is then concentrated under reduced pressure to yield a crude extract enriched with this compound and other lipophilic secondary metabolites.

Modern variations of this protocol, optimized for extracting metabolites from marine algae, often incorporate a lyophilization (freeze-drying) step prior to extraction. unc.edu Lyophilizing the algal material removes water, which can improve the extraction efficiency of less polar solvents and yield a more stable sample for storage. A common solvent mixture used in these updated protocols is dichloromethane:methanol (DCM:MeOH), often in a 2:1 ratio, which serves a similar function to the original chloroform:methanol system. unc.edu

StepDescriptionPurpose
Collection Harvesting of fresh Rhipocephalus phoenix alga from its marine habitat.Obtain the natural source material.
Pre-treatment Optional freeze-drying (lyophilization) of the algal material. unc.eduTo remove water, improving extraction efficiency and sample stability.
Extraction Soaking and homogenizing the alga in a solvent mixture (e.g., Chloroform:Methanol or Dichloromethane:Methanol). unc.eduTo solubilize secondary metabolites from the algal tissue.
Partitioning Separating the crude extract between an organic solvent (e.g., chloroform) and water.To separate lipophilic compounds like this compound from water-soluble impurities.
Concentration Evaporation of the organic solvent under reduced pressure.To yield an enriched, crude lipophilic extract for further purification.

Advanced Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

Following extraction, the crude mixture containing this compound must be purified. This is accomplished through various chromatographic techniques that separate compounds based on their physical and chemical properties, such as polarity, size, and charge.

Silica (B1680970) Gel Chromatography: The traditional first step in purifying the crude lipophilic extract is open-column chromatography using silica gel as the stationary phase. si.edu The extract is loaded onto the column, and a series of solvents with increasing polarity (a solvent gradient) are passed through it. Nonpolar compounds elute first, followed by progressively more polar ones. Fractions are collected and analyzed (often by thin-layer chromatography) to identify those containing this compound, which can then be combined for further purification.

High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. unc.edu HPLC offers significantly higher resolution and speed compared to traditional column chromatography.

Stationary Phase: For a compound like this compound, a normal-phase silica column can be used, separating based on polarity. si.edu

Mobile Phase: A non-polar solvent system, such as hexanes with a small amount of a more polar solvent like ethyl acetate (B1210297), is typically used. The exact composition is optimized to achieve the best separation.

Detection: A refractive index (RI) detector is often employed for preparative work when the compound lacks a strong UV chromophore. unc.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): Modern analytical approaches utilize the coupling of liquid chromatography with mass spectrometry (LC-MS). This powerful technique not only separates the components of a mixture but also provides mass information for each component, aiding in its identification. LC-High-Resolution Mass Spectrometry (LC-HR-MS) has been used in the dereplication of natural product extracts containing this compound, allowing for its rapid identification in a complex mixture based on its precise mass-to-charge ratio before undertaking large-scale isolation. researchgate.net

TechniquePrinciple of SeparationApplication in this compound Research
Silica Gel Column Chromatography Adsorption based on polarity.Initial fractionation of the crude extract to isolate semi-pure this compound. si.edu
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity (normal-phase) or hydrophobicity (reversed-phase).Final purification of this compound to high purity (>95%) for structural analysis and bioassays. unc.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by chromatography followed by detection based on mass-to-charge ratio.Rapid identification (dereplication) of this compound in crude extracts and confirmation of purity. researchgate.net

Quantitative Analysis Methods for this compound in Biological Samples

Determining the concentration of this compound in biological samples, such as algal tissues or in ecological studies, requires sensitive and specific quantitative methods. While a universally standardized protocol for this compound has not been extensively published, the quantification of natural products in complex matrices is routinely achieved using LC-MS/MS (tandem mass spectrometry).

A study investigating the metabolic response of Euglena gracilis to heavy metals reported the quantification of changes in this compound levels, indicating the use of a UHPLC-MS-based method for its analysis. biorxiv.org A general workflow for the quantitative analysis of this compound using this technology would involve the following steps:

Sample Preparation: The biological matrix (e.g., algal tissue) is homogenized. A known amount of an internal standard—a structurally similar compound not present in the sample—may be added. The sample is then extracted using an appropriate organic solvent to isolate this compound.

LC-MS/MS Analysis: The extract is injected into an LC-MS/MS system. The liquid chromatography component separates this compound from other co-extracted molecules. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer (Q1) is set to select only the molecular ion of this compound, which is then fragmented, and a specific fragment ion is monitored by the second mass analyzer (Q3). This process is highly specific and sensitive, minimizing interferences from the sample matrix. nih.govlcms.cz

Quantification: A calibration curve is generated by analyzing a series of known concentrations of a pure this compound standard. By comparing the peak area of this compound in the biological sample to the calibration curve, and correcting for any losses using the internal standard, its exact concentration in the original sample can be determined. lcms.cz

This LC-MS/MS-based approach provides the high sensitivity and selectivity required for accurately measuring the concentration of secondary metabolites like this compound, even at trace levels within complex biological samples.

Future Directions in Rhipocephalin Research

Elucidation of Novel Biosynthetic Enzymes and Genes

The biosynthetic pathway of Rhipocephalin is yet to be fully elucidated. Like other sesquiterpenoids, its carbon skeleton is presumed to originate from the mevalonate (B85504) (MVA) pathway, leading to the precursor farnesyl pyrophosphate (FPP). scielo.br However, the specific enzymes responsible for the cyclization, oxidation, and acetylation steps that yield the final structure are unknown.

Future research should prioritize the identification and characterization of the biosynthetic gene cluster (BGC) for this compound in Rhipocephalus phoenix. Modern genomic and transcriptomic approaches are powerful tools for this purpose. By sequencing the genome of the alga, researchers can use genome mining algorithms to search for putative terpene synthase (TPS) genes, which are key enzymes in terpenoid biosynthesis. rsc.orgfrontiersin.org The identification of candidate TPS genes, along with genes encoding tailoring enzymes like cytochrome P450 monooxygenases, dehydrogenases, and acetyltransferases, within a single cluster would provide strong evidence for their involvement in this compound synthesis. nih.govfrontiersin.org

Once identified, these genes can be heterologously expressed in model organisms (e.g., Escherichia coli or yeast) to functionally characterize the encoded enzymes. scielo.br This would confirm their specific roles in the pathway and could reveal novel enzymatic mechanisms. For instance, the enzymes responsible for creating the distinctive and reactive 1,4-diacetoxybutadiene functional group are of particular interest. nih.gov Understanding these enzymes and their genetic underpinnings would not only illuminate the biosynthesis of this unique natural product but also provide new biocatalytic tools for synthetic biology applications. nih.gov

Discovery of New Biological Targets and Mechanisms of Action

The primary reported biological activity of this compound is its potent feeding deterrence against herbivorous fishes. ulb.ac.be The mechanism behind this toxicity to herbivores is a critical area for future investigation. Studies could explore whether the compound acts on specific neurological receptors, digestive enzymes, or other cellular targets in fish to induce the avoidance behavior.

Beyond its ecological role, preliminary evidence suggests other potential bioactivities. One study highlighted that this compound exhibits inhibitory activity against bee venom phospholipase A2 (sPLA2), pointing towards a potential anti-inflammatory mechanism. nih.gov This is a significant lead that warrants extensive follow-up. Future research should involve comprehensive screening of this compound against a panel of human enzymes and receptors associated with inflammation, such as cyclooxygenases (COX-1/2), lipoxygenases, and various cytokines.

Furthermore, given the structural similarities to other bioactive marine terpenoids, this compound and its derivatives should be tested for other pharmacological properties, including antimicrobial, antiviral, and cytotoxic activities. researchgate.net Elucidating the specific molecular targets and the downstream signaling pathways affected by this compound will be crucial for understanding its full therapeutic potential and for guiding the design of more potent and selective analogues.

Development of Advanced Synthetic Strategies for Complex Analogues

The chemical synthesis of this compound presents a considerable challenge due to its stereochemistry and the presence of a labile polyene system. While early work laid the foundation, modern synthetic organic chemistry offers new possibilities for creating this compound and, more importantly, a diverse library of structural analogues. ucsd.edu

Future synthetic efforts should focus on developing highly stereoselective and efficient total syntheses. Methodologies such as transition-metal-catalyzed cross-coupling reactions could be pivotal in constructing the polyene backbone. The development of a robust synthetic route would not only confirm the absolute stereochemistry of the natural product but also enable structure-activity relationship (SAR) studies.

By systematically modifying different parts of the this compound scaffold—such as the acetate (B1210297) groups, the length of the carbon chain, and the stereocenters—chemists can probe the structural requirements for its bioactivities. For example, replacing the acetate groups with other functionalities could modulate the compound's stability, solubility, and potency. The synthesis of simplified analogues could help identify the minimal pharmacophore responsible for its feeding deterrent or anti-inflammatory effects. These advanced synthetic strategies are essential for transforming a fascinating natural product into a viable lead for drug discovery.

Computational Approaches for Predicting Bioactivity and Designing Derivatives

Computational chemistry and bioinformatics offer powerful, cost-effective tools to accelerate this compound research. nih.gov In silico methods can be employed to predict new biological targets, understand mechanisms of action, and guide the rational design of novel derivatives with enhanced properties. peerj.comnih.gov

Molecular docking simulations can be used to screen this compound against vast libraries of protein structures to identify potential new biological targets. For instance, docking it against various inflammatory enzymes could corroborate and refine the experimental findings related to its sPLA2 inhibition and suggest other targets in inflammatory pathways. nih.gov

Once a primary target is confirmed, quantitative structure-activity relationship (QSAR) models can be developed. peerj.com By correlating the structural features of a series of this compound analogues with their measured biological activity, QSAR can predict the potency of virtual compounds before they are synthesized. This allows chemists to prioritize the most promising candidates for synthesis, saving time and resources. Furthermore, molecular dynamics (MD) simulations can provide insights into the binding stability and conformational changes of the this compound-protein complex over time, helping to elucidate the molecular mechanism of inhibition. peerj.com These computational strategies will be invaluable for navigating the future development of this compound-based compounds.

Q & A

Q. What frameworks support causal inference in this compound’s observed phenotypic effects?

  • Answer: Use counterfactual analysis (e.g., dose-response curves with EC50 comparisons) or Mendelian randomization for genetic confounding. Pair with mechanistic studies (e.g., thermal shift assays for target engagement) to distinguish direct vs. indirect effects .

Supplemental Guidance

  • Reproducibility: Archive raw data in FAIR-compliant repositories (e.g., Zenodo) with DOIs. Include step-by-step protocols in supplementary materials .
  • Conflict Resolution: For disputed mechanisms, convene cross-disciplinary panels to evaluate evidence tiers (e.g., in silico vs. in vivo validation) .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhipocephalin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Rhipocephalin

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